molecular formula C26H26N4O3S B2679938 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-57-7

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2679938
CAS No.: 923488-57-7
M. Wt: 474.58
InChI Key: RSGRKGHRPLAJAL-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide: is a complex organic compound featuring a benzimidazole moiety, a phenyl group, and a tosylated piperidine carboxamide structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Tosylation: The piperidine ring is tosylated using tosyl chloride in the presence of a base like pyridine.

    Final Coupling: The benzimidazole-phenyl moiety is coupled with the tosylated piperidine carboxamide under suitable conditions, often involving peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could act as an anti-inflammatory, anticancer, or antimicrobial agent, although further research is needed to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-piperidinecarboxamide: Lacks the tosyl group, which may reduce its binding affinity and specificity.

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, potentially altering its solubility and reactivity.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of the benzimidazole moiety, the tosylated piperidine ring, and the carboxamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-6-12-22(13-7-18)34(32,33)30-16-14-20(15-17-30)26(31)27-21-10-8-19(9-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,20H,14-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRKGHRPLAJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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